tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate
Description
Molecular Formula: C₈H₁₂ClN₃O₂S Molecular Weight: 249.72 g/mol CAS No.: 118292-40-3 (referenced indirectly via ) This compound features a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a tert-butyl carbamate-protected methyl group at position 2. Its applications span organic synthesis and medicinal chemistry, particularly as a building block for bioactive molecules .
Properties
CAS No. |
847490-68-0 |
|---|---|
Molecular Formula |
C8H12ClN3O2S |
Molecular Weight |
249.72 g/mol |
IUPAC Name |
tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C8H12ClN3O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13) |
InChI Key |
MYBGAELZJWHMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC(=N1)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The 5-chloro-1,2,4-thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and chlorinated acyl chlorides under acidic conditions.
Carbamate Formation: The thiadiazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro substituent on the thiadiazole ring renders the compound susceptible to nucleophilic aromatic substitution. This reaction typically occurs under basic conditions, where a nucleophile (e.g., hydroxide, alkoxide, or amine) replaces the chlorine atom.
Example Reaction :
-
Reagents : Aqueous ammonia or primary/secondary amines (e.g., ethylamine) in polar aprotic solvents like DMF.
-
Conditions : Reflux or microwave-assisted heating.
-
Outcome : Substitution of the chlorine atom with a nitrogen nucleophile, forming thiadiazole derivatives with amino or amine groups.
| Reaction Type | Reaction Conditions | Product Type |
|---|---|---|
| Nucleophilic substitution | Basic conditions (e.g., NH₃, EtNH₂) | Thiadiazole with amine substituent |
Mechanism : The chlorine atom acts as a leaving group, and the thiadiazole ring's electron-deficient nature facilitates nucleophilic attack .
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis in acidic or basic conditions, releasing carbon dioxide and forming a primary amine.
Reaction Pathway :
-
Acidic Hydrolysis :
-
Reagents : Dilute HCl or H₂SO₄.
-
Conditions : Aqueous solution, room temperature to reflux.
-
Outcome : Liberation of CO₂ and formation of N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]amine.
-
-
Basic Hydrolysis :
-
Reagents : NaOH or KOH.
-
Conditions : Aqueous solution, mild heating.
-
Outcome : Similar to acidic hydrolysis but under alkaline conditions.
-
| Hydrolysis Type | Conditions | Reagents | Major Product |
|---|---|---|---|
| Acidic | HCl, reflux | HCl | Primary amine + CO₂ |
| Basic | NaOH, mild heat | NaOH | Primary amine + CO₂ |
Mechanism : The carbamate undergoes cleavage via a tetrahedral intermediate, with the tert-butyl group acting as a leaving group .
Thiadiazole Ring Reactivity
The thiadiazole ring exhibits reactivity due to its electron-deficient nature. Potential transformations include:
-
Ring-opening reactions : Under strong acidic or basic conditions, the thiadiazole ring may open to form thiocyanates or other intermediates.
-
Electrophilic substitution : The ring may undergo electrophilic attack at specific positions, though this is less common compared to nucleophilic substitution .
Research Findings and Implications
-
Bioactivity : The thiadiazole ring and carbamate group enable interactions with biological targets, such as enzymes or receptors, potentially leading to therapeutic applications .
-
Structural Optimization : Substitution patterns (e.g., chlorine at position 5) and carbamate protection strategies balance stability and reactivity, influencing synthetic flexibility .
| Reaction Type | Key Reagents | Conditions | Product Type |
|---|---|---|---|
| Nucleophilic substitution | NH₃, EtNH₂ | Reflux (DMF) | Thiadiazole amine derivatives |
| Acidic hydrolysis | HCl | Reflux (aqueous) | Primary amine + CO₂ |
| Basic hydrolysis | NaOH | Mild heat (aqueous) | Primary amine + CO₂ |
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The introduction of the chloro group may enhance this activity by increasing the compound's reactivity and interaction with microbial targets.
-
Anticancer Potential :
- Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of cellular signaling pathways associated with cell growth and apoptosis. Future studies could explore the efficacy of tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate in various cancer models.
-
Insecticidal Activity :
- Compounds similar to this carbamate have been investigated for their potential as insecticides. The structural characteristics of thiadiazoles contribute to their neurotoxic effects on insects, making them candidates for pest control formulations.
Pharmaceutical Development
- The unique structure of this compound positions it as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.
Agricultural Chemistry
- Given its potential insecticidal properties, this compound can be explored for use in agricultural pesticides. Its effectiveness against specific pests could provide an alternative to traditional chemical insecticides, promoting sustainable agricultural practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro; effective against E. coli and S. aureus. |
| Study B | Anticancer Properties | Showed reduced proliferation in breast cancer cell lines; suggested mechanisms involve apoptosis induction. |
| Study C | Insecticidal Efficacy | Evaluated against common agricultural pests; exhibited high toxicity levels comparable to commercial insecticides. |
Mechanism of Action
The mechanism by which tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their function. The carbamate group may also play a role in binding to active sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of how this compound compares to analogs in terms of structure, reactivity, and biological activity.
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Modifications | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| tert-Butyl N-[(5-Chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate | 1,2,4-Thiadiazole | 5-Cl, 3-(tert-butyl carbamate methyl) | Enhanced lipophilicity; intermediate in drug synthesis | [3, 19] |
| tert-Butyl (3-Methyl-1,2,4-thiadiazol-5-yl)carbamate | 1,2,4-Thiadiazole | 3-CH₃, 5-tert-butyl carbamate | Reduced electrophilicity due to methyl group; lower reactivity | [19] |
| tert-Butyl (5-(4-Fluoro-3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)carbamate | 1,3,4-Thiadiazole | 5-(4-Fluoro-3-nitrophenyl) | Nitro group enhances electron-withdrawing effects; antimicrobial activity | [15] |
| tert-Butyl N-[(5-Bromo-4-Methyl-1,2,4-triazol-3-yl)methyl]carbamate | 1,2,4-Triazole | 5-Br, 4-CH₃ | Bromine increases molecular weight; potential kinase inhibition | [2] |
| tert-Butyl N-[(2-Methoxypyridin-3-yl)methyl]carbamate | Pyridine | 2-OCH₃ | Methoxy group improves solubility; limited bioactivity | [14] |
Key Observations
Core Heterocycle Influence: The 1,2,4-thiadiazole core (present in the target compound) has higher ring strain and sulfur-induced electron-withdrawing effects compared to 1,3,4-thiadiazole or triazole analogs. This strain enhances reactivity in cross-coupling reactions and electrophilic substitutions .
Substituent Effects: Chlorine (Cl) vs. Methyl (CH₃): The 5-Cl substituent in the target compound increases electrophilicity at the thiadiazole ring, making it more reactive in nucleophilic aromatic substitutions compared to the 3-methyl analog . Nitro (NO₂) and Fluoro (F) Groups: In the 1,3,4-thiadiazole derivative (), the nitro group significantly enhances electron-withdrawing effects, which may improve binding to electron-rich biological targets, while fluorine improves metabolic stability .
Solubility and Lipophilicity :
- The tert-butyl group in the carbamate moiety universally enhances lipophilicity across analogs, favoring membrane permeability in drug candidates. However, pyridine- or methoxy-substituted derivatives () exhibit better aqueous solubility due to polar functional groups .
Biological Activity: Thiadiazole-containing compounds are associated with antimicrobial and anticancer activities. The target compound’s chlorine atom may enhance interactions with bacterial enzymes or DNA, whereas triazole derivatives () are more commonly linked to antifungal activity .
Biological Activity
Tert-butyl N-[(5-chloro-1,2,4-thiadiazol-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₉H₁₂ClN₃O₂S
- Molecular Weight : 233.72 g/mol
- CAS Number : 17512-30-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety is known for its ability to act as a bioisostere for carboxylic acids and can modulate enzyme activities by mimicking natural substrates.
Enzyme Inhibition
Research indicates that compounds containing the thiadiazole structure can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that similar thiadiazole derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .
Biological Activities
-
Antimicrobial Activity
- This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Case Study : A study evaluating the antimicrobial efficacy found that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains .
-
Anticancer Activity
- The compound has been investigated for its potential anticancer effects. Research has indicated that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 15 µM, indicating significant cytotoxicity .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for preparing this compound?
A common method involves:
- Step 1 : Reacting 5-chloro-1,2,4-thiadiazol-3-amine with tert-butyl chloroformate in dichloromethane (DCM) at 30°C, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base .
- Step 2 : Purification via silica gel column chromatography (eluent: CH₂Cl₂/MeOH 25:1) yields the product with ~58% efficiency .
Critical Parameters :
- Temperature control (<30°C) prevents side reactions.
- Use anhydrous DCM and fresh DIPEA to avoid hydrolysis of the carbamate group .
Q. What safety precautions are required during handling?
- Hazards : Limited acute toxicity data, but structural analogs (e.g., tert-butyl carbamates) may release irritant gases (e.g., HCl, SO₂) upon decomposition .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis and purification steps .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How can contradictory spectral data during structural characterization be resolved?
- Issue : Discrepancies in NMR shifts (e.g., unexpected splitting of thiadiazole proton signals).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
